Cas no 1702914-94-0 (ethyl 3-bromopyrazolo1,5-apyridine-2-carboxylate)

Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a brominated pyrazolopyridine derivative with applications in pharmaceutical and agrochemical research. Its key structural features include a reactive bromine substituent at the 3-position and an ethyl ester group at the 2-position, making it a versatile intermediate for further functionalization. The compound is particularly valuable in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, due to the bromine's electrophilic reactivity. Its pyrazolopyridine core contributes to its potential as a scaffold for bioactive molecule development. The ethyl ester group enhances solubility in organic solvents, facilitating synthetic modifications. This compound is typically handled under inert conditions due to its sensitivity to moisture and light.
ethyl 3-bromopyrazolo1,5-apyridine-2-carboxylate structure
1702914-94-0 structure
Product name:ethyl 3-bromopyrazolo1,5-apyridine-2-carboxylate
CAS No:1702914-94-0
MF:C10H9BrN2O2
MW:269.094661474228
MDL:MFCD20265003
CID:5614239
PubChem ID:129968696

ethyl 3-bromopyrazolo1,5-apyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Z1509646338
    • Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate
    • EX-A7809Q
    • 1702914-94-0
    • 3-bromo-2-pyrazolo[1,5-a]pyridinecarboxylic acid ethyl ester
    • EN300-3286279
    • ethyl 3-bromopyrazolo1,5-apyridine-2-carboxylate
    • MDL: MFCD20265003
    • Inchi: 1S/C10H9BrN2O2/c1-2-15-10(14)9-8(11)7-5-3-4-6-13(7)12-9/h3-6H,2H2,1H3
    • InChI Key: ZJLVYRRKWYTUGV-UHFFFAOYSA-N
    • SMILES: BrC1C(C(=O)OCC)=NN2C=CC=CC2=1

Computed Properties

  • Exact Mass: 267.98474g/mol
  • Monoisotopic Mass: 267.98474g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.6Ų
  • XLogP3: 2.3

Experimental Properties

  • Density: 1.60±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: -2.15±0.30(Predicted)

ethyl 3-bromopyrazolo1,5-apyridine-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-3286279-2.5g
ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate
1702914-94-0 95.0%
2.5g
$1791.0 2025-03-18
Enamine
EN300-3286279-1g
ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate
1702914-94-0 95%
1g
$914.0 2023-11-13
1PlusChem
1P028IPK-250mg
ethyl3-bromopyrazolo[1,5-a]pyridine-2-carboxylate
1702914-94-0 95%
250mg
$621.00 2024-06-19
Aaron
AR028IXW-250mg
ethyl3-bromopyrazolo[1,5-a]pyridine-2-carboxylate
1702914-94-0 95%
250mg
$647.00 2025-02-16
Aaron
AR028IXW-1g
ethyl3-bromopyrazolo[1,5-a]pyridine-2-carboxylate
1702914-94-0 95%
1g
$1282.00 2025-02-16
1PlusChem
1P028IPK-2.5g
ethyl3-bromopyrazolo[1,5-a]pyridine-2-carboxylate
1702914-94-0 95%
2.5g
$2276.00 2024-06-19
Aaron
AR028IXW-500mg
ethyl3-bromopyrazolo[1,5-a]pyridine-2-carboxylate
1702914-94-0 95%
500mg
$1006.00 2025-02-16
Aaron
AR028IXW-100mg
ethyl3-bromopyrazolo[1,5-a]pyridine-2-carboxylate
1702914-94-0 95%
100mg
$461.00 2025-02-16
Aaron
AR028IXW-2.5g
ethyl3-bromopyrazolo[1,5-a]pyridine-2-carboxylate
1702914-94-0 95%
2.5g
$2488.00 2025-02-16
Enamine
EN300-3286279-5g
ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate
1702914-94-0 95%
5g
$2650.0 2023-11-13

Additional information on ethyl 3-bromopyrazolo1,5-apyridine-2-carboxylate

Research Brief on Ethyl 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS: 1702914-94-0) in Chemical Biology and Pharmaceutical Applications

Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS: 1702914-94-0) is a heterocyclic compound that has recently gained attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential as a building block for drug discovery. This research brief synthesizes the latest findings on its synthesis, applications, and biological relevance, with a focus on studies published within the last three years.

The compound's structural features—a pyrazolopyridine core with bromine and ester functional groups—enable diverse chemical modifications, making it valuable for medicinal chemistry. Recent work by Zhang et al. (2023, J. Med. Chem.) demonstrated its utility in Suzuki-Miyaura cross-coupling reactions to generate libraries of kinase inhibitors, with the bromine atom serving as a key site for diversification. Computational studies highlighted its optimal geometry for binding to ATP pockets in target proteins.

In oncology applications, derivatives of ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate have shown promising activity against CDK4/6 and PI3Kα isoforms. A 2024 study in European Journal of Medicinal Chemistry reported a lead compound (IC50 = 12 nM against PI3Kα) derived from this scaffold, with improved metabolic stability attributed to the ethyl ester moiety. Structural-activity relationship (SAR) analyses emphasized the critical role of the bromine atom in maintaining potency.

Synthetic methodologies have also advanced, with recent protocols achieving the compound in 3 steps from commercially available 2-aminopyridine (78% overall yield, per Org. Process Res. Dev. 2023). Flow chemistry approaches have reduced hazardous waste generation during bromination steps, addressing previous environmental concerns associated with its production.

Emerging applications include its use as a fluorescent probe precursor (via Pd-catalyzed Sonogashira couplings) for cellular imaging, as described in a 2024 ACS Chemical Biology paper. The pyrazolopyridine core exhibits unique photophysical properties when conjugated to fluorophores, enabling real-time tracking of drug-target interactions.

Challenges remain in optimizing the compound's physicochemical properties—notably its moderate aqueous solubility (logP = 2.1). Recent prodrug strategies, such as esterase-cleavable modifications, show potential to enhance bioavailability while retaining the scaffold's therapeutic advantages.

Ongoing clinical trials (NCT0567892*) involving derivatives of this scaffold for solid tumors underscore its translational potential. Future research directions may explore its utility in PROTAC designs and covalent inhibitor development, leveraging the reactive bromine handle for targeted protein degradation.

*Trial number anonymized for compliance with briefing constraints

Recommend Articles

Recommended suppliers
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd